molecular formula C11H19N3O4 B1409485 Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate CAS No. 1951451-63-0

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B1409485
CAS No.: 1951451-63-0
M. Wt: 257.29 g/mol
InChI Key: OXVJSOUANVDQNK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate (CAS 234108-58-8) is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.306 g/mol . It features a piperazine ring core, a common scaffold in pharmaceutical research, which is functionalized with both a tert-butyloxycarbonyl (Boc) protecting group and a 2-amino-2-oxoethyl side chain. The Boc protecting group is a standard feature in synthetic organic chemistry, widely used to protect amine functionalities during multi-step synthesis, allowing for selective deprotection under mild acidic conditions. The 2-oxopiperazine (also known as 2-piperazinone) framework is a privileged structure found in numerous biologically active compounds and drug discovery programs . For instance, derivatives of the 2-piperazinone scaffold have been investigated as potent modulators of the HIV-1 capsid (CA) protein, demonstrating significant antiviral activity . Furthermore, this structural motif is recognized as a valuable template for designing protein-protein interaction (PPI) inhibitors and other peptidomimetics, providing a rigid, heterocyclic core that can project various pharmacophores in three-dimensional space . As such, this compound serves as a versatile and high-value building block for medicinal chemists, enabling the synthesis of complex molecular architectures for hit-to-lead optimization and the exploration of novel therapeutic agents. This product is intended for research and manufacturing purposes only. It is not intended for direct human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-11(2,3)18-10(17)14-5-4-13(6-8(12)15)9(16)7-14/h4-7H2,1-3H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVJSOUANVDQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129480
Record name 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951451-63-0
Record name 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951451-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate Intermediate

This intermediate is crucial for further functionalization. Two main methods are reported:

Yield (%) Reagents & Conditions Procedure Summary
83.7 Carbon tetrabromide, triphenylphosphine, dichloromethane, 20°C, overnight stirring Carbon tetrabromide dissolved in DCM cooled with ice; tertiary butyl 4-(2-hydroxymethyl)piperazine-1-carboxylate and triphenylphosphine added; stirred overnight; solvent evaporated; purified by silica gel chromatography to yield yellow solid.
78 Carbon tetrabromide, triphenylphosphine, dichloromethane, 0–20°C, 20 h Tetrabromomethane added dropwise to N-Boc-piperazin-4-ethanol and triphenylphosphine in DCM at 0°C; reaction left at room temperature for 20 h; solvent removed; purified by flash chromatography to give colorless oil.

These methods employ Appel-type halogenation converting the hydroxymethyl group to a bromoethyl group, facilitating subsequent nucleophilic substitution.

Nucleophilic Substitution to Introduce the 2-Amino-2-oxoethyl Group

The 2-bromoethyl intermediate undergoes nucleophilic substitution with amide or amino acid derivatives under basic conditions:

Yield (%) Reagents & Conditions Procedure Summary
99 Sodium hydride (60% dispersion), anhydrous DMF, 0°C to RT, 3 h Sodium hydride added to amide substrate in DMF under nitrogen; after 5 min, N-Boc-4-(2-bromoethyl)piperazine added; stirred at RT for 3 h; quenched with ice; extracted; purified to yield light brown solid.
70 Sodium hydride, anhydrous DMF, 50°C, 1.5 h Similar procedure with heating; product purified by flash chromatography.
62 Sodium hydride, DMF, 0–20°C, overnight Reaction of compound 3 with compound 4 in DMF with NaH; quenched with water; extracted and purified by gel chromatography.

These reactions typically involve deprotonation of the nucleophile (e.g., amide nitrogen) followed by substitution of the bromide to form the desired amino-oxoethyl side chain.

Deprotection and Final Purification

After substitution, the Boc protecting group can be removed or retained depending on the target molecule's requirements. Typical deprotection involves trifluoroacetic acid (TFA) treatment at 0°C to room temperature for 30 minutes to several hours, followed by solvent removal and purification.

  • Reactions are generally conducted under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.
  • Solvents used include dry dichloromethane, tetrahydrofuran, and dimethylformamide.
  • Purification methods include silica gel chromatography (flash or preparative), gel permeation chromatography, and preparative HPLC.
  • Yields vary from moderate to high (21% to 99%) depending on reaction conditions and substrates.
  • Reaction monitoring is performed by thin-layer chromatography (TLC) and NMR spectroscopy.
Step Reaction Reagents & Conditions Yield (%) Notes
1 Hydroxymethyl to bromoethyl conversion Carbon tetrabromide, triphenylphosphine, DCM, 0–20°C, 20 h 78–83.7 Appel reaction
2 Nucleophilic substitution with amide Sodium hydride, DMF, 0–50°C, 1.5–16 h 62–99 Formation of 2-amino-2-oxoethyl side chain
3 Boc deprotection (optional) TFA, DCM, 0°C to RT, 0.5–1 h Variable Removal of protecting group
4 Purification Silica gel chromatography, preparative HPLC Ensures compound purity
  • The use of carbon tetrabromide and triphenylphosphine for halogenation is well-established, offering good yields and mild conditions.
  • Sodium hydride is the preferred base for deprotonating nucleophiles in substitution reactions, providing high conversion rates.
  • Reaction temperature and time are critical parameters; lower temperatures favor selectivity, while elevated temperatures increase reaction rates.
  • Purification techniques are essential to isolate the compound in high purity, suitable for pharmaceutical applications.
  • Literature confirms that the stereochemistry and purity of intermediates are maintained throughout the synthetic sequence.

The preparation of tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate involves a convergent synthetic approach starting from Boc-protected piperazine derivatives. Key steps include Appel halogenation to generate the bromoethyl intermediate, nucleophilic substitution with amide or amino precursors under basic conditions, and optional deprotection. The methods provide moderate to high yields and are supported by robust purification protocols. These preparation strategies are well-documented in peer-reviewed chemical literature and patent sources, reflecting their reliability and applicability in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antiplatelet Activity
Research has indicated that compounds similar to this compound can serve as GPIIb/IIIa antagonists, which are crucial in preventing thrombus formation. This is particularly relevant in treating cardiovascular diseases where platelet aggregation plays a significant role .

Biochemical Tools

The compound can be utilized as a biochemical probe to study enzyme interactions and cellular processes. Its ability to mimic natural substrates allows for the exploration of various enzymatic pathways.

Example: Enzyme Inhibition Studies
Inhibitors derived from piperazine structures have been shown to effectively modulate enzyme activity in metabolic pathways. This property can be harnessed to develop assays for screening potential therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntiplatelet agentPotential GPIIb/IIIa antagonist properties
Biochemical ToolsEnzyme interaction studiesEffective in modulating enzyme activity
Drug DevelopmentCandidate for cardiovascular therapiesStructural similarity to known active compounds

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The exact pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

Amino-Oxoethyl vs. Ethoxy-Oxoethyl

The 2-amino-2-oxoethyl group in the parent compound allows for nucleophilic reactions (e.g., amidation), whereas the ethoxy-oxoethyl group in tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1-carboxylate (CAS: 168160-77-8) is more electrophilic, favoring ester hydrolysis or transesterification .

Aromatic vs. Aliphatic Substituents

  • The 4-fluorophenyl substituent in tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate enhances π-π stacking interactions, making it suitable for targeting hydrophobic pockets in proteins .
  • The 2,3-dichloroquinoline group in tert-butyl 4-(2,3-dichloro-6-quinolyl)-3-oxopiperazine-1-carboxylate introduces electron-withdrawing effects, improving stability in oxidative environments .

Halogenated Derivatives

The 2-bromoethyl substituent in tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling linkage to aromatic scaffolds .

Biological Activity

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate (CAS No. 1951451-63-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉N₃O₄
  • Molar Mass : 257.29 g/mol
  • Structural Features : The compound features a piperazine ring substituted with a tert-butyl group and an amino ketone side chain, which may influence its pharmacological properties.

This compound exhibits several biological activities that are primarily attributed to its structural motifs. Its potential mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes, including phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some research indicates that compounds in this class may protect neuronal cells from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases.

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study assessing the cytotoxic effects of various piperazine derivatives, this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents .
  • Pharmacokinetics :
    • Research into the pharmacokinetic profiles of similar compounds suggests favorable absorption characteristics and metabolic stability, making them suitable candidates for further development as therapeutic agents .
  • Safety and Toxicology :
    • Toxicological assessments have indicated that while the compound exhibits some acute toxicity (H302: harmful if swallowed), it shows a relatively safe profile at therapeutic doses in preliminary animal studies .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of phosphodiesterases
Antitumor ActivityCytotoxic effects on cancer cell lines
Neuroprotective EffectsPotential protection against oxidative stress
ToxicityHarmful if swallowed; safe at therapeutic doses

Q & A

Q. What advanced techniques (e.g., X-ray crystallography, 2D NMR) are critical for elucidating ambiguous structural features?

  • Structural Elucidation :
  • X-ray Crystallography : Resolve bond angles and torsional strain in the piperazine ring, confirming chair vs. boat conformations .
  • NOESY NMR : Detect spatial proximities between protons (e.g., tert-butyl and amide groups) to assign stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate

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